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molecular formula C23H42O B8609768 1,5-Bis[4-(propan-2-yl)cyclohexyl]pentan-3-one CAS No. 62221-14-1

1,5-Bis[4-(propan-2-yl)cyclohexyl]pentan-3-one

Cat. No. B8609768
M. Wt: 334.6 g/mol
InChI Key: SNHFEASYIFYFGA-UHFFFAOYSA-N
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Patent
US04060639

Procedure details

3-(4-Isopropylcyclohexyl)propionic acid (39.7 g., 0.20 mole) and iron (hydrogen reduced, 6.15 g., 0.11 mole) is heated for 1.5 hours at 195° C. under a nitrogen atmosphere. After that time, the temperature is increased to 290° C. and maintained at that temperature for 3 hours. The cooled reaction mass is extracted well with ether, filtered through Celite, and the ethereal extracts concentrated under vacuum. The residue is stripped under vacuum to leave the product, 17.3 g. (51%).
Quantity
39.7 g
Type
reactant
Reaction Step One
Name
Quantity
6.15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[CH2:9][CH2:8][CH:7]([CH2:10][CH2:11][C:12]([OH:14])=O)[CH2:6][CH2:5]1)([CH3:3])[CH3:2]>[Fe]>[CH:1]([CH:4]1[CH2:5][CH2:6][CH:7]([CH2:10][CH2:11][C:12](=[O:14])[CH2:11][CH2:10][CH:7]2[CH2:6][CH2:5][CH:4]([CH:1]([CH3:2])[CH3:3])[CH2:9][CH2:8]2)[CH2:8][CH2:9]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
39.7 g
Type
reactant
Smiles
C(C)(C)C1CCC(CC1)CCC(=O)O
Name
Quantity
6.15 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
290 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mass
EXTRACTION
Type
EXTRACTION
Details
is extracted well with ether
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the ethereal extracts concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to leave the product, 17.3 g

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1CCC(CC1)CCC(CCC1CCC(CC1)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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